Sulfinpyrazon-Sulfon

Übersicht

Beschreibung

Sulfinpyrazone sulfone is a derivative of sulfinpyrazone, a well-known uricosuric agent used primarily in the treatment of chronic gout and gouty arthritis Sulfinpyrazone sulfone is characterized by the presence of a sulfone group, which distinguishes it from its parent compound

Wissenschaftliche Forschungsanwendungen

Sulfinpyrazone sulfone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Explored for its potential therapeutic effects, particularly in conditions related to oxidative stress and inflammation.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other pharmaceutical compounds.

Wirkmechanismus

Target of Action

Sulfinpyrazone sulfone primarily targets the proximal convoluted tubule in the kidney . This region plays a crucial role in the reabsorption of uric acid, a process that Sulfinpyrazone sulfone competitively inhibits .

Mode of Action

Sulfinpyrazone sulfone, as an oral uricosuric agent, interacts with its target by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .

Biochemical Pathways

The primary biochemical pathway affected by Sulfinpyrazone sulfone is the urate excretion pathway . By inhibiting the reabsorption of uric acid, Sulfinpyrazone sulfone increases urinary excretion of uric acid, thereby reducing serum urate levels .

Pharmacokinetics

The pharmacokinetics of Sulfinpyrazone sulfone involves absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed orally and is extensively protein-bound (98-99%) . It is metabolized in the liver and excreted via the kidneys . The half-life of Sulfinpyrazone sulfone is approximately 3.7 hours during steady-state conditions .

Result of Action

The primary result of Sulfinpyrazone sulfone’s action is the reduction of blood urate levels in patients with chronic tophaceous gout and acute intermittent gout . This reduction promotes the resorption of tophi, which are deposits of monosodium urate crystals that form in chronic gout .

Action Environment

The action of Sulfinpyrazone sulfone can be influenced by various environmental factors. For instance, renal impairment or a history of uric acid kidney stones can contraindicate the use of Sulfinpyrazone sulfone . Furthermore, the compound’s metabolism may be induced during chronic treatment, leading to changes in its pharmacokinetic properties .

Biochemische Analyse

Biochemical Properties

Sulfinpyrazone sulfone, like its parent compound Sulfinpyrazone, is believed to interact with various enzymes and proteins. It competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations .

Cellular Effects

Sulfinpyrazone sulfone’s primary cellular effect is the potentiation of urinary excretion of uric acid . This is particularly beneficial in the management of gout, where it helps reduce blood urate levels and promote the resorption of tophi .

Molecular Mechanism

The molecular mechanism of action of Sulfinpyrazone sulfone involves competitive inhibition of uric acid reabsorption at the proximal convoluted tubule . This facilitates urinary excretion of uric acid and decreases plasma urate concentrations .

Temporal Effects in Laboratory Settings

While specific studies on Sulfinpyrazone sulfone’s temporal effects are limited, Sulfinpyrazone has been used continuously for up to 4 years with no serious adverse reactions or laboratory abnormalities . There has been no apparent diminution of effect with time .

Dosage Effects in Animal Models

Specific studies on Sulfinpyrazone sulfone’s dosage effects in animal models are currently unavailable. Sulfinpyrazone has shown significant antiarrhythmic effects in several animal models including cats, dogs, and rats .

Metabolic Pathways

Sulfinpyrazone sulfone is a metabolite of Sulfinpyrazone . Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects . Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor .

Transport and Distribution

Sulfinpyrazone is rapidly absorbed from the gastrointestinal tract and is more than 95% protein-bound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sulfinpyrazone sulfone typically involves the oxidation of sulfinpyrazone. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include:

Oxidizing Agent: Hydrogen peroxide or peracids.

Solvent: Acetic acid or other suitable organic solvents.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of sulfinpyrazone sulfone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfinpyrazone sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: Can be reduced back to sulfinpyrazone using reducing agents like sodium borohydride.

Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Further oxidized products depending on the conditions.

Reduction: Sulfinpyrazone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Sulfinpyrazone sulfone can be compared with other sulfone-containing compounds:

Phenylbutazone: Another anti-inflammatory drug with a similar structure but different pharmacological properties.

Sulindac Sulfone: A non-steroidal anti-inflammatory drug with a sulfone group, used for its anti-inflammatory and analgesic effects.

Dapsone: An antibiotic with a sulfone group, used primarily in the treatment of leprosy and dermatitis herpetiformis.

Uniqueness:

Sulfinpyrazone Sulfone: Unique due to its dual role as a uricosuric agent and its potential anti-inflammatory properties.

Phenylbutazone: Known for its strong anti-inflammatory effects but with a different mechanism of action.

Sulindac Sulfone: Primarily used for its anti-inflammatory effects, with a different therapeutic profile.

Dapsone: Primarily an antibiotic, with distinct applications in infectious diseases.

By understanding the detailed properties and applications of sulfinpyrazone sulfone, researchers can explore its potential in various scientific and medical fields.

Biologische Aktivität

Sulfinpyrazone sulfone is a metabolite of sulfinpyrazone, a drug primarily used for the management of gout. This article delves into the biological activities associated with sulfinpyrazone sulfone, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Sulfinpyrazone

Sulfinpyrazone is classified as a uricosuric agent, which facilitates the excretion of uric acid by inhibiting its reabsorption in the kidneys. It is particularly effective in treating chronic gout and has additional roles as an anti-platelet agent due to its inhibitory effects on cyclooxygenase (COX) enzymes and various transport proteins involved in drug metabolism.

The primary mechanism of action for sulfinpyrazone involves:

- Uricosuric Effect : Sulfinpyrazone inhibits the urate anion transporter (hURAT1) and human organic anion transporter 4 (hOAT4), leading to increased urinary excretion of uric acid .

- Platelet Inhibition : The sulfide metabolite of sulfinpyrazone exhibits a more potent inhibition of platelet aggregation compared to the parent compound. This is attributed to its longer half-life and stronger binding affinity to platelets .

- Cyclooxygenase Inhibition : Sulfinpyrazone and its metabolites inhibit COX activity, which reduces thromboxane formation and prostacyclin biosynthesis, thereby affecting platelet function and vascular health .

Pharmacokinetics

The pharmacokinetic profile of sulfinpyrazone and its metabolites is crucial for understanding its biological activity:

| Compound | Half-Life (hours) | Mechanism |

|---|---|---|

| Sulfinpyrazone | 3.7 | Uricosuric agent |

| Sulfide | 14.7 | Potent platelet inhibitor |

| Sulfone | 3.2 | Less potent than sulfide |

The prolonged half-life of the sulfide metabolite suggests that it may contribute significantly to the cumulative effects observed during chronic dosing regimens .

Clinical Studies

Several studies have investigated the efficacy and safety of sulfinpyrazone in clinical settings:

- Gout Management : A study involving 17 patients treated with sulfinpyrazone showed a significant reduction in serum uric acid levels from an average of 8.7 mg/dL to 5.4 mg/dL over a treatment period averaging 14 months. The frequency of acute gout attacks decreased progressively after therapy initiation .

- Platelet Aggregation : In a controlled trial, subjects receiving sulfinpyrazone exhibited a gradual increase in inhibition of platelet aggregation induced by platelet-activating factor over time, highlighting the importance of its metabolites in modulating thrombotic risks .

Case Studies

Case Study 1: Chronic Gout Treatment

- Patient Profile : A 55-year-old male with chronic gout.

- Treatment : Administered sulfinpyrazone at a dose of 400 mg/day.

- Outcome : Marked decrease in serum uric acid levels and resolution of tophi after six months.

Case Study 2: Platelet Function Assessment

Eigenschaften

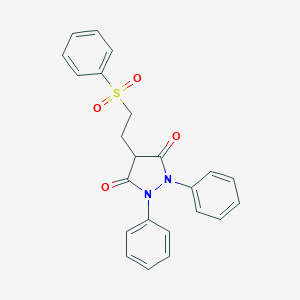

IUPAC Name |

4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUYGWDNTAETLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911788 | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-50-9 | |

| Record name | 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 31442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFINPYRAZONE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9FOG2KDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulfinpyrazone Sulfone relate to the drug interaction between Sulfinpyrazone and (S)-Warfarin?

A1: While Sulfinpyrazone itself exhibits some inhibitory effects on the metabolism of (S)-Warfarin, research suggests that its metabolite, Sulfinpyrazone Sulfide, plays a more significant role in this interaction. [] Sulfinpyrazone Sulfide demonstrates a much lower Ki value (17 μM) for inhibiting the cytochrome P450 2C9 (P4502C9) enzyme compared to Sulfinpyrazone (230 μM). [] P4502C9 is responsible for metabolizing (S)-Warfarin into its inactive form, (S)-7-hydroxywarfarin. [] This suggests that Sulfinpyrazone Sulfide, rather than Sulfinpyrazone Sulfone, is the primary contributor to the increased anticoagulant effect of (S)-Warfarin when co-administered with Sulfinpyrazone. []

Q2: What is the role of cytochrome P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites?

A2: Cytochrome P450 enzymes, specifically P450 2C9 and P450 3A4, play crucial roles in the metabolic pathway of Sulfinpyrazone. [] Human liver microsomes, which contain these enzymes, are capable of oxidizing Sulfinpyrazone Sulfide to Sulfinpyrazone. [] Interestingly, both P450 2C9 and P450 3A4 contribute to this conversion, but with different levels of enantiomeric selectivity. [] P450 2C9 displays a higher selectivity (9:1 ratio) compared to P450 3A4 (58:42 ratio). [] Additionally, P450 3A4 is solely responsible for further oxidizing Sulfinpyrazone to Sulfinpyrazone Sulfone. [] This highlights the complex interplay between different P450 enzymes in the metabolism of Sulfinpyrazone and its metabolites.

Q3: Can you elaborate on the analytical methods used to study Sulfinpyrazone and its metabolites?

A3: Researchers have developed sensitive high-performance liquid chromatographic (HPLC) methods for the simultaneous determination of Sulfinpyrazone and its metabolites in plasma. [, ] These methods involve extraction and separation procedures to quantify Sulfinpyrazone, Sulfinpyrazone Sulfone, p-hydroxy-Sulfinpyrazone, p-hydroxy-Sulfinpyrazone Sulfone, p-hydroxy-Sulfinpyrazone Sulfide, and Sulfinpyrazone Sulfide. [, ] These techniques utilize a reversed-phase C18 column and a mobile phase consisting of orthophosphoric acid, acetonitrile, and ethanol. [, ] These advancements in analytical chemistry allow for a comprehensive understanding of the pharmacokinetics and metabolic pathways associated with Sulfinpyrazone and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.